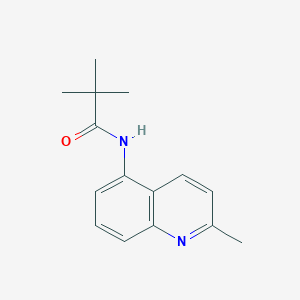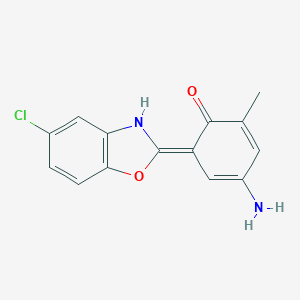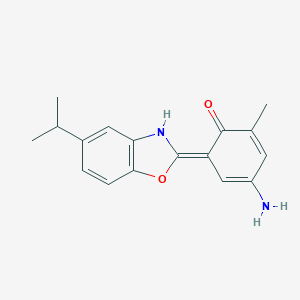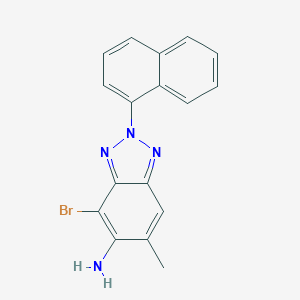![molecular formula C23H21ClN4O2S2 B278093 N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278093.png)
N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea is a complex organic compound with a molecular formula of C23H21ClN4O2S2 and a molecular weight of 485 g/mol
Preparation Methods
The synthesis of N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods are designed to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, this compound is studied for its potential in treating Alzheimer’s disease.
Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.
Properties
Molecular Formula |
C23H21ClN4O2S2 |
|---|---|
Molecular Weight |
485 g/mol |
IUPAC Name |
N-[[2-(4-benzoylpiperazin-1-yl)-5-chlorophenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21ClN4O2S2/c24-17-8-9-19(18(15-17)25-23(31)26-21(29)20-7-4-14-32-20)27-10-12-28(13-11-27)22(30)16-5-2-1-3-6-16/h1-9,14-15H,10-13H2,(H2,25,26,29,31) |
InChI Key |
VXOPUBDWIJNHMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)
![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B278025.png)



![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
